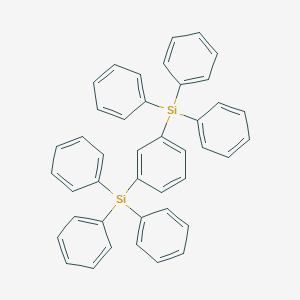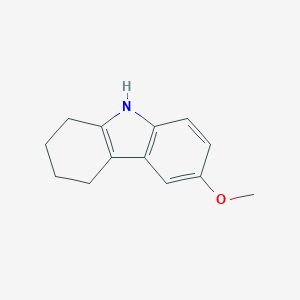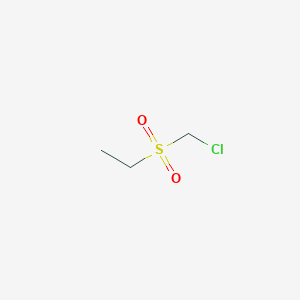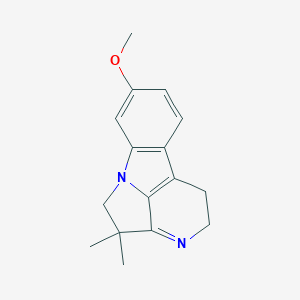
Harmalidine
描述
Harmalidine is an alkaloid compound isolated from the seeds of the plant Peganum harmala, commonly known as Syrian rue. This plant is native to semi-arid regions such as the Sahara borders, the Middle East, and Central Asia. This compound is unique among the harmala alkaloids as it contains a 2,3-dihydropyrrolo[1,2-a]indole motif, distinguishing it from other β-carboline alkaloids like harmine and harmaline .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of harmalidine involves a gold-catalyzed approach. The 2,3-dihydropyrrolo[1,2-a]indole motif is efficiently obtained from N-aryl 2-alkynylazetidine derivatives. The process involves several steps, starting from but-3-yn-1-ol, and includes the formation of advanced amino 2,3-hydropyrrolo[1,2-a]indole derivatives . The synthetic route is complex and involves multiple reaction steps, including cyclization and deprotection.
Industrial Production Methods: The extraction from Peganum harmala seeds remains a primary source for obtaining this compound .
化学反应分析
Types of Reactions: Harmalidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound structure.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like iodomethane and sodium hydride are employed for methylation reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities .
科学研究应用
Harmalidine has several scientific research applications:
Chemistry: this compound and its derivatives are studied for their unique chemical structures and reactivity.
Biology: this compound exhibits biological activities, including antimicrobial and antiviral properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in treating infections and inflammatory conditions.
Industry: this compound’s unique structure makes it a candidate for developing new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of harmalidine involves its interaction with various molecular targets and pathways. This compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .
相似化合物的比较
Harmine: A β-carboline alkaloid with a different core structure.
Harmaline: Another β-carboline alkaloid with psychoactive properties.
Harmalol: A related alkaloid with a similar structure but different biological activities
Uniqueness of Harmalidine: this compound’s uniqueness lies in its 2,3-dihydropyrrolo[1,2-a]indole motif, which is less common among natural products. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-1(15),2(7),3,5,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEKBWZEYYSNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550490 | |
| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109794-97-0 | |
| Record name | Benzo[b]pyrido[2,3,4-gh]pyrrolizine, 1,2,4,5-tetrahydro-8-methoxy-4,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109794-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the doubts surrounding the reported structure of Harmalidine?
A: Research suggests that the originally proposed structure of this compound, an alkaloid found in Peganum harmala seeds, might be incorrect. [] Scientists attempting to synthesize this compound using a gold(I)-catalyzed approach to create the 2,3-dihydropyrrolo[1,2-a]indole motif found in the alkaloid encountered discrepancies. [] While they successfully synthesized advanced amino 2,3-hydropyrrolo[1,2-a]indol(one) derivatives, they could not obtain the reported structure of this compound. [] Furthermore, comparisons of reported this compound NMR data with experimental and calculated data from their synthetic molecules (including Harmaline and N-methylharmaline) revealed inconsistencies, raising doubts about the initially proposed structure. []
Q2: What is the significance of the 2,3-dihydropyrrolo[1,2-a]indole motif found in this compound?
A: The 2,3-dihydropyrrolo[1,2-a]indole motif, present in this compound, is a structural feature found in a limited number of bioactive natural products. [] This motif is of significant interest to researchers due to its potential biological activities and pharmaceutical applications. The gold(I)-catalyzed approach employed in the study highlights an efficient method for synthesizing this motif, potentially opening avenues for creating novel compounds with interesting bioactivities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


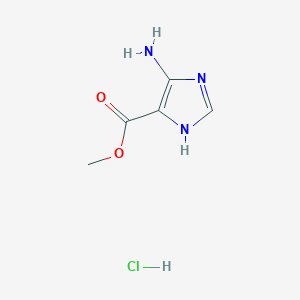
![Benzo[d]thiazole-6-sulfonic acid](/img/structure/B178511.png)
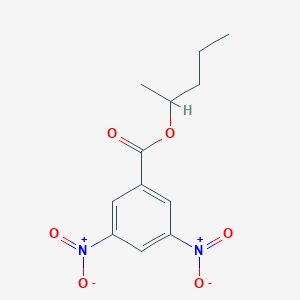
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
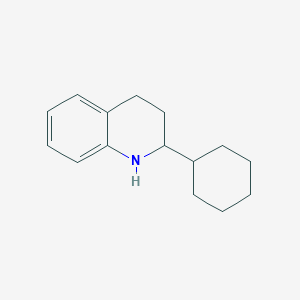
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
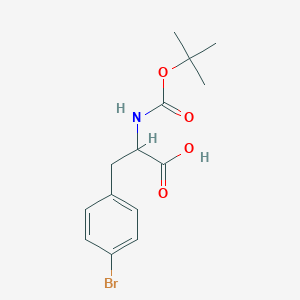
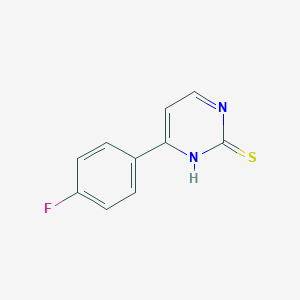
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)
